Naproxen sodium
Overview
Description
Naproxen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It is particularly effective in managing conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, acute gout, and primary dysmenorrhea . This compound works by inhibiting the production of prostaglandins, which are mediators of inflammation and pain .
Mechanism of Action
Target of Action
Naproxen sodium, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, chemicals that are produced at sites of injury or damage and cause pain and inflammation .
Mode of Action
this compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
this compound is rapidly and completely absorbed from the gastrointestinal tract, with an in vivo bioavailability of 95% . The elimination half-life of naproxen ranges from 12 to 17 hours . Steady-state levels of naproxen are reached in 4 to 5 days, and the degree of naproxen accumulation is consistent with this half-life .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the redness, heat, swelling, and pain that are characteristic of inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound has been detected in all types of water, including drinking water and groundwater . Although the concentrations observed are low, long-term exposure to this compound can have a negative effect on non-target organisms, especially when this compound is mixed with other drugs . Furthermore, this compound can be expected to be slowly degraded in the environment .
Biochemical Analysis
Biochemical Properties
Naproxen Sodium works by inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins . It exhibits a higher affinity for COX-2, which is predominantly involved in inflammation . By suppressing the activity of this enzyme, this compound reduces the formation of prostaglandins, thereby decreasing inflammation and pain .
Cellular Effects
This compound can cause sodium retention in the kidneys, which can result in increased blood pressure . It also has the potential to cause gastrointestinal toxicity, nephrotoxicity, and jaundice . These effects are believed to be associated with hepatitic injury caused by the drug .
Molecular Mechanism
This compound works by reversibly inhibiting both the COX-1 and COX-2 enzymes as a non-selective coxib . As an NSAID, this compound appears to exert its anti-inflammatory action by reducing the production of inflammatory mediators called prostaglandins .
Temporal Effects in Laboratory Settings
It is known that this compound is a minor substrate of CYP1A2 and CYP2C9 and is extensively metabolized in the liver to 6-O-desmethylnaproxen .
Dosage Effects in Animal Models
In horses, this compound has been used at a dosage of 5–10 mg/kg, once to twice daily . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
This compound is a minor substrate of CYP1A2 and CYP2C9. It is extensively metabolized in the liver to 6-O-desmethylnaproxen, and both the parent drug and the desmethyl metabolite undergo further metabolism to their respective acylglucuronide conjugated metabolites .
Transport and Distribution
After oral administration of this compound tablets, peak plasma levels are attained in 1 to 2 hours . This compound has a volume of distribution of 0.16 L/kg . At therapeutic levels, this compound is greater than 99% albumin-bound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naproxen Sodium can be synthesized through various methods. One common approach involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with methanol, followed by hydrolysis to yield Naproxen . The sodium salt form is then obtained by neutralizing Naproxen with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into tablets, capsules, or suspensions for oral administration .
Chemical Reactions Analysis
Types of Reactions: Naproxen Sodium undergoes several types of chemical reactions, including:
Oxidation: Naproxen can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Naproxen can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed:
Oxidation: Oxidized metabolites of Naproxen.
Reduction: Reduced forms of Naproxen.
Substitution: Substituted derivatives of Naproxen.
Scientific Research Applications
Naproxen Sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in clinical research for pain management and anti-inflammatory treatments.
Industry: Employed in the formulation of various pharmaceutical products
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Mefenamic Acid: Used for pain relief and has a similar mechanism of action.
Acetaminophen: While not an NSAID, it is often compared for its analgesic effects
Uniqueness of Naproxen Sodium:
Longer Half-Life: this compound has a longer half-life compared to Ibuprofen, allowing for less frequent dosing.
Rapid Absorption: The sodium salt form is absorbed more quickly than the base form, providing faster relief.
Lower Gastrointestinal Risk: Compared to some other NSAIDs, this compound has a relatively lower risk of gastrointestinal side effects.
This compound stands out due to its balance of efficacy, safety, and convenience, making it a preferred choice for many patients and healthcare providers.
Properties
IUPAC Name |
sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBRNDSHEYLDJV-FVGYRXGTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045576 | |
Record name | Naproxen sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26159-34-2 | |
Record name | Naproxen sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naproxen sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (-)-2-(6-methoxy-2-naphthyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROXEN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TN87S3A3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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